Cas no 42419-52-3 (2-(1-Piperidyl)-2-(p-tolyl)acetonitrile)

2-(1-Piperidyl)-2-(p-tolyl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(1-piperidyl)-2-(p-tolyl)acetonitrile
- 2-(4-methylphenyl)-2-piperidylethanenitrile
- SBB076596
- STL214705
- 1-Piperidinyl(4-methylphenyl)acetonitrile
- OR300832
- BC748425
- (4-methylphenyl)(1-piperidinyl)acetonitrile
- ST45237492
- (4-methylphenyl)(piperidin-1-yl)acetonitrile
- 2-(4-methylphenyl)-2-(piperidin-1-yl)acetonitrile
- 2-(1-Piperidyl)-2-(p-tolyl)acetonitrile
-
- インチ: 1S/C14H18N2/c1-12-5-7-13(8-6-12)14(11-15)16-9-3-2-4-10-16/h5-8,14H,2-4,9-10H2,1H3
- InChIKey: ODSCMMRYKLWCKV-UHFFFAOYSA-N
- ほほえんだ: N1(C(C#N)C2C=CC(C)=CC=2)CCCCC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 251
- トポロジー分子極性表面積: 27
2-(1-Piperidyl)-2-(p-tolyl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645915-5g |
2-(Piperidin-1-yl)-2-(p-tolyl)acetonitrile |
42419-52-3 | 98% | 5g |
¥20025.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645915-500mg |
2-(Piperidin-1-yl)-2-(p-tolyl)acetonitrile |
42419-52-3 | 98% | 500mg |
¥4641.00 | 2024-05-14 | |
A2B Chem LLC | AI78509-10mg |
2-(4-methylphenyl)-2-(piperidin-1-yl)acetonitrile |
42419-52-3 | 95% | 10mg |
$225.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645915-1g |
2-(Piperidin-1-yl)-2-(p-tolyl)acetonitrile |
42419-52-3 | 98% | 1g |
¥5840.00 | 2024-05-14 |
2-(1-Piperidyl)-2-(p-tolyl)acetonitrile 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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3. Book reviews
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
2-(1-Piperidyl)-2-(p-tolyl)acetonitrileに関する追加情報
Professional Introduction to 2-(1-Piperidyl)-2-(p-tolyl)acetonitrile (CAS No. 42419-52-3)
2-(1-Piperidyl)-2-(p-tolyl)acetonitrile, with the chemical formula C13H16N2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number CAS No. 42419-52-3, has garnered attention due to its versatile applications in the synthesis of biologically active molecules. Its unique structural features, comprising a piperidine ring and a p-tolyl substituent, make it a valuable intermediate in the development of novel therapeutic agents.
The< strong>p-tolyl group, specifically the para-substituted phenyl ring, contributes to the compound's lipophilicity and potential for interaction with biological targets. This characteristic is particularly advantageous in drug design, where optimizing pharmacokinetic properties is crucial. The presence of the< strong>piperidine moiety enhances the compound's solubility in both aqueous and organic solvents, facilitating its use in various synthetic protocols.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs). 2-(1-Piperidyl)-2-(p-tolyl)acetonitrile has emerged as a key building block in this endeavor. Its ability to mimic specific amino acid residues within PPI interfaces makes it an attractive candidate for designing potent and selective inhibitors. For instance, studies have demonstrated its utility in generating inhibitors targeting kinases and other enzymes involved in cancer progression.
The pharmaceutical industry has shown particular interest in this compound due to its potential application in treating neurological disorders. Research indicates that< strong>2-(1-Piperidyl)-2-(p-tolyl)acetonitrile can modulate neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in conditions like depression and Parkinson's disease. Preclinical studies have highlighted its ability to enhance receptor binding affinity while minimizing off-target effects, suggesting a promising therapeutic profile.
Synthetic chemists have leveraged the reactivity of< strong>2-(1-Piperidyl)-2-(p-tolyl)acetonitrile to develop novel synthetic routes for complex molecules. The nitrile group serves as a versatile handle for further functionalization through hydrolysis or reduction, allowing chemists to introduce diverse pharmacophores. This flexibility has enabled the rapid assembly of libraries of compounds for high-throughput screening (HTS), accelerating the discovery of lead candidates for drug development.
The compound's stability under various reaction conditions further enhances its appeal as a synthetic intermediate. It remains intact under both mild aqueous conditions and harsh organic transformations, making it suitable for a wide range of synthetic applications. This stability is attributed to the robust nature of the piperidine-p-tolyl core structure, which resists degradation under common laboratory conditions.
In conclusion, 2-(1-Piperidyl)-2-(p-tolyl)acetonitrile (CAS No. 42419-52-3) represents a cornerstone in modern pharmaceutical research. Its unique structural attributes and functional versatility make it indispensable for designing innovative therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its significance in drug discovery is set to grow even further.
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